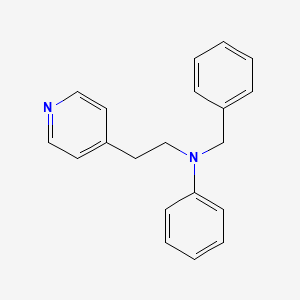

N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

Description

Contextualizing the Importance of Aniline (B41778) and Pyridine (B92270) Scaffolds in Advanced Chemical Research

Aniline and its derivatives are fundamental building blocks in industrial chemistry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. rajpub.com The versatility of the aniline scaffold stems from the reactivity of the amino group and the aromatic ring, allowing for a wide range of chemical modifications. researchgate.net In medicinal chemistry, the aniline moiety is present in numerous drug candidates due to its ability to interact with biological targets. researchgate.net However, the inclusion of aniline can sometimes present challenges such as metabolic instability, which has led to research into its replacement or modification within drug-like compounds. researchgate.netscispace.com

Pyridine, a nitrogen-containing heterocycle, is another cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. bldpharm.combeilstein-journals.orgresearchgate.netresearchgate.net The pyridine ring is a key component in over 7000 existing drug molecules, valued for its ability to enhance the solubility and bioavailability of less soluble compounds. bldpharm.combeilstein-journals.org Its derivatives exhibit a broad spectrum of biological activities and are integral to many natural products, including vitamins and alkaloids. nih.gov The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and a ligand for metal catalysts, making it a valuable component in materials science and catalysis. nih.gov

The combination of aniline and pyridine scaffolds within a single molecule, such as N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline, offers a unique synergy of their respective properties. This conjugation can lead to novel electronic, optical, and biological characteristics, making such compounds attractive targets for contemporary chemical research. jocpr.com

Overview of Strategic Research Avenues for this compound within Contemporary Organic and Materials Chemistry

The strategic research avenues for this compound are multifaceted, spanning from the development of novel synthetic methodologies to the exploration of its potential applications in materials science and medicinal chemistry.

In the realm of organic synthesis , research is likely to focus on efficient and scalable methods for the preparation of this compound and its derivatives. This could involve the development of novel catalytic systems for C-N cross-coupling reactions or the exploration of multi-component reactions that allow for the rapid assembly of this molecular framework. beilstein-journals.org The functionalization of both the aniline and pyridine rings would also be a key area of investigation, enabling the fine-tuning of the molecule's properties for specific applications.

In materials chemistry , the unique electronic properties arising from the combination of the electron-donating aniline moiety and the electron-accepting pyridine moiety make this compound a candidate for applications in optoelectronics. Research could explore its use as a building block for organic light-emitting diodes (OLEDs), sensors, or as a component in photoredox catalysis. rsc.orgnih.gov The nitrogen atoms in the structure also suggest potential as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.

From a medicinal chemistry perspective, the aniline-pyridine scaffold is a recognized pharmacophore. beilstein-journals.org Investigations could target the biological activity of this compound and its analogues. Given the prevalence of these motifs in enzyme inhibitors and receptor ligands, this compound could be a starting point for the development of new therapeutic agents. beilstein-journals.orgresearchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C20H20N2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

N-benzyl-N-(2-pyridin-4-ylethyl)aniline |

InChI |

InChI=1S/C20H20N2/c1-3-7-19(8-4-1)17-22(20-9-5-2-6-10-20)16-13-18-11-14-21-15-12-18/h1-12,14-15H,13,16-17H2 |

InChI Key |

LGVNIQMEZRPACS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC2=CC=NC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques for N Benzyl N 2 Pyridin 4 Yl Ethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR analysis would be used to identify the number and types of hydrogen atoms in the N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline molecule. The spectrum would show distinct signals for the protons on the aniline (B41778) ring, the benzyl (B1604629) group, the pyridine (B92270) ring, and the ethyl bridge. Key analyses would involve:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), while the aliphatic protons of the benzyl and ethyl groups would be found in the upfield region.

Integration: The area under each signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): Patterns like singlets, doublets, and triplets, which reveal the number of adjacent protons, helping to establish connectivity.

A hypothetical data table would look as follows, but requires experimental data for completion.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | |||

| Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This analysis would confirm the presence of the different ring systems and the aliphatic linkers. The aromatic carbons would resonate at lower field (110-160 ppm) compared to the aliphatic carbons.

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | |

| Data not available |

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Determination

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₂₀H₂₀N₂), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (288.39 g/mol ). Analysis of the fragmentation pattern would likely reveal characteristic fragments, such as the tropylium (B1234903) ion (m/z 91) from the benzyl group and fragments corresponding to the pyridine and aniline moieties.

Table 3: Hypothetical Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

|---|---|

| Data not available | Molecular Ion [M]⁺ |

| Data not available |

X-ray Diffraction Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state.

Investigation of Supramolecular Interactions in Crystal Lattices

The analysis would also elucidate how the molecules pack together in the crystal lattice. This involves identifying and characterizing non-covalent interactions, such as hydrogen bonds (e.g., C-H⋯N) and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the stability and properties of the crystalline solid. Without a crystal structure, the presence and nature of specific interactions like C-H⋯O, C-H⋯π(arene), or nitro⋯π(arene) bonds cannot be confirmed.

Computational and Theoretical Investigations of N Benzyl N 2 Pyridin 4 Yl Ethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to predict the properties of various organic molecules, including those with structures analogous to N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline. epstem.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to obtain accurate geometries and electronic properties. researchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org

For this compound, the HOMO is expected to be localized on the electron-rich aniline (B41778) and benzyl (B1604629) moieties, which are capable of donating electrons. Conversely, the LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring, which can accept electrons. The HOMO-LUMO energy gap can be used to calculate various quantum chemical descriptors that quantify reactivity.

Table 1: Illustrative Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

This table presents the formulas and significance of key quantum chemical descriptors that would be calculated from the HOMO and LUMO energies obtained via DFT calculations. The actual values would be specific to the computational method used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red and yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue and green colors denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group, indicating these are potential sites for electrophilic attack. The hydrogen atoms of the aromatic rings and the ethyl bridge would likely exhibit positive potential (blue/green), making them susceptible to nucleophilic interactions.

By combining insights from frontier molecular orbital analysis and MEP mapping, DFT calculations can predict the most probable sites for chemical reactions. The localization of the HOMO on the aniline and benzyl rings suggests that electrophilic substitution reactions would likely occur on these rings. The electron-rich nature of the tertiary amine nitrogen also makes it a potential site for reactions with electrophiles.

The LUMO's distribution over the pyridine ring indicates that this part of the molecule is more susceptible to nucleophilic attack. Furthermore, the calculated quantum chemical descriptors, such as the electrophilicity and nucleophilicity indices, can provide a quantitative measure of the molecule's reactivity, helping to rationalize and predict its behavior in various chemical transformations. thaiscience.info

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For a molecule with multiple rotatable bonds like this compound, MD simulations could identify the most stable conformers in different environments (e.g., in a vacuum or in a solvent). This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. researchgate.net Furthermore, MD can simulate intermolecular interactions, such as how the molecule might bind to a biological target or interact with other molecules in solution.

Application of Quantum Chemical Methods in Understanding this compound Derivatives

Quantum chemical methods, particularly DFT, are extensively used to study the structure-property relationships of derivatives of parent compounds. nih.govbohrium.com By systematically modifying the structure of this compound—for example, by adding substituents to the aromatic rings—and performing DFT calculations on each derivative, a quantitative structure-activity relationship (QSAR) can be developed.

Structure Activity Relationship Studies of N Benzyl N 2 Pyridin 4 Yl Ethyl Aniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Further research and publication in the field of medicinal chemistry would be required to provide the specific information needed to fulfill this request.

Coordination Chemistry and Supramolecular Assemblies Involving N Benzyl N 2 Pyridin 4 Yl Ethyl Aniline Scaffolds

Design and Synthesis of Metal-Organic Complexes Utilizing N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline Ligands

The synthesis of metal-organic complexes with this compound ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. The resulting complex's stoichiometry and coordination geometry are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anion, and the solvent used for crystallization.

The pyridine (B92270) nitrogen of the this compound scaffold is the primary site for coordination with transition metal ions. Studies on the isomeric ligand N-(2-(2-pyridyl)-ethyl)aniline have provided insights into the complexation behavior of this class of compounds. For instance, the reaction of CoCl₂ with N-(2-(2-pyridyl)-ethyl)aniline results in the formation of a Co(C₁₃H₁₄N₂)Cl₂ complex. pku.edu.cn In this complex, the cobalt(II) ion is coordinated by the two nitrogen atoms of the ligand and two chloride ions, resulting in a tetrahedral coordination geometry. pku.edu.cn

While specific studies on this compound with Cu(I), Ru(II), and Zn(II) are not extensively detailed in the provided search results, the general principles of coordination chemistry suggest that this ligand would form stable complexes with these metal ions as well. The coordination number and geometry would be dependent on the specific metal ion. For example, Cu(I) often favors tetrahedral or trigonal planar geometries, while Ru(II) typically forms octahedral complexes, and Zn(II) can adopt tetrahedral or octahedral coordination depending on the ligands.

The synthesis of related metal-organic frameworks, such as a cobalt-based framework assembled from a pyridinyl-functionalized porphyrin ligand, demonstrates the utility of pyridyl groups in constructing extended coordination networks. mdpi.com Similarly, diiron(II) and Ni(II) complexes have been synthesized using benzylpyridine and benzylaniline ligands, further highlighting the versatility of these ligand types in coordination chemistry. nih.govbcrec.id

The binding mode of this compound to a metal center is primarily through the nitrogen atom of the pyridine ring. The aniline (B41778) nitrogen can also participate in coordination, leading to a bidentate chelate formation, though this is less common due to the flexibility of the ethyl linker and potential steric hindrance from the benzyl (B1604629) group.

In the case of the Co(C₁₃H₁₄N₂)Cl₂ complex with the isomeric ligand, the ligand acts as a bidentate N,N'-donor, with both the pyridine and aniline nitrogens coordinating to the cobalt center. This results in a significant conformational change in the ligand upon complexation. The torsion angle between the pyridine and benzene (B151609) rings changes dramatically from 5.0° in the free ligand to 73.7° in the complex. pku.edu.cn This illustrates the conformational flexibility of this type of ligand and its ability to adapt to the geometric requirements of the metal center.

The table below summarizes the crystallographic data for the CoCl₂ complex of the related ligand N-(2-(2-pyridyl)-ethyl)aniline, providing an example of the coordination environment that can be expected for complexes of this compound.

| Parameter | Value |

|---|---|

| Coordination Geometry | Tetrahedral |

| Torsion Angle (Pyridine-Benzene) | 73.7° |

Formation of Supramolecular Architectures with this compound Derivatives

The ability of this compound derivatives to form extended supramolecular architectures is driven by non-covalent interactions such as hydrogen bonding and π-π stacking. The aromatic rings of the benzyl, aniline, and pyridine groups can participate in π-π stacking interactions, while the N-H group of the aniline can act as a hydrogen bond donor.

For example, in the crystal structure of (E)-2-ethyl-N-(4-nitrobenzylidene)aniline, a related compound, the molecules are linked into a three-dimensional framework by a combination of C-H⋯O hydrogen bonds and nitro⋯π(arene) interactions. nih.govnih.gov This demonstrates the importance of weak interactions in directing the self-assembly of such molecules in the solid state.

The formation of supramolecular triads through self-assembly has been observed in systems involving zinc porphyrins and fullerene derivatives, where axial coordination of a pyridine entity to the zinc center and hydrogen bonding play crucial roles. researchgate.net These examples suggest that this compound and its derivatives have the potential to form intricate supramolecular structures through a combination of coordination bonds and weaker intermolecular forces.

Investigation of Host-Guest Interactions and Self-Assembly Processes

The investigation of host-guest interactions and self-assembly processes involving this compound derivatives can be carried out using various analytical techniques. The self-assembly of a 1:2 complex facilitated by host-guest interactions between para-sulfonatocalix mdpi.comarenes and methyl viologen has been analyzed at the single-molecule level using an α-hemolysin nanopore. rsc.org This technique allows for the real-time discrimination of assembled complex structures.

Dye displacement assays and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for characterizing host-guest complexation. aalto.fi For instance, the binding of homoserine lactones to cationic pillararenes has been studied using a dye displacement assay, which provides information on the binding affinity. aalto.fi NMR spectroscopy can provide detailed structural information about the host-guest complex in solution.

While specific host-guest studies involving this compound are not detailed in the provided results, the presence of aromatic cavities and potential binding sites makes it a candidate for hosting small guest molecules. The principles demonstrated in related systems, such as the use of macrocyclic hosts to bind signaling molecules, could be applied to systems incorporating the this compound scaffold. aalto.fi

Advanced Materials Science Applications of N Benzyl N 2 Pyridin 4 Yl Ethyl Aniline Derivatives

Integration into Functional Organic Materials

The integration of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline derivatives into functional organic materials is an area of growing research interest, particularly for applications in electronics and photonics. The core structure, reminiscent of other pyridin-4-yl-aniline compounds, suggests potential for creating materials with tailored electronic and optical properties.

A key area of exploration is in the development of electrochromic materials. Related compounds, such as di(pyridin-4-yl)aniline derivatives, have been shown to exhibit electrochromic behavior due to their "push-pull" electronic structure. bohrium.com In these systems, the aniline (B41778) group acts as an electron donor (push) and the pyridine (B92270) rings act as electron acceptors (pull). This intramolecular charge transfer can be modulated by an external electric field, leading to changes in the material's color. It is hypothesized that this compound derivatives could be engineered to display similar properties. The benzyl (B1604629) and ethyl substituents on the aniline nitrogen can be varied to fine-tune the electronic properties and, consequently, the electrochromic performance.

The general class of pyridinyl-substituted aniline derivatives is also utilized in the development of advanced materials such as stimuli-responsive polymers and self-healing materials. The pyridine moiety can participate in hydrogen bonding and metal coordination, which can be exploited to create supramolecular structures and materials that respond to external stimuli like pH or the presence of metal ions.

Table 1: Potential Functional Organic Material Applications of this compound Derivatives

| Application Area | Key Structural Feature | Potential Functionality | Relevant Research on Analogous Compounds |

|---|---|---|---|

| Electrochromic Devices | Push-pull system (aniline donor, pyridine acceptor) | Color change in response to electrical potential | Di(pyridin-4-yl)aniline derivatives for single-component electrochromic devices. bohrium.com |

| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties | Hole transport or emissive layer materials | Phenylpyridines are used as small molecule semiconductor building blocks. |

| Stimuli-Responsive Materials | Pyridine nitrogen's ability for H-bonding and metal coordination | Changes in material properties in response to pH, metal ions, etc. | Use of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline (B62703) in stimuli-responsive polymers. |

Role in Polymer Science and Polymer Property Modification

In polymer science, aniline and its derivatives are well-known precursors to conducting polymers, most notably polyaniline (PANI). The incorporation of this compound as a monomer or co-monomer in polymerization reactions offers a strategy for modifying the properties of resulting polymers.

Studies on the plasma polymerization of N-benzylaniline have demonstrated the feasibility of creating thin polymer films from this class of compounds. buet.ac.bd These films, referred to as plasma polymerized N-benzylaniline (PPNBA), are amorphous and exhibit interesting optical and electrical properties. The chemical structure of the monomer is largely retained in the polymer, suggesting that the functional groups of this compound would also be present in a polymer derived from it. This would allow for the introduction of the pyridine and benzyl functionalities into a polymer backbone, which could influence properties such as solubility, processability, and conductivity.

The polymerization of aniline derivatives is a versatile method for creating polymers with a range of characteristics. rsc.org By modifying the aniline monomer, the properties of the resulting polyaniline can be tailored. For instance, the presence of substituents can affect the polymer's morphology, changing it from a hierarchical structure to a more spherical one. rsc.org Furthermore, such modifications can enhance the solubility of the polymer in common organic solvents, facilitating its use in film and coating applications. rsc.org The introduction of this compound into a polyaniline chain could therefore be a viable route to new materials with unique combinations of properties.

Table 2: Predicted Impact of this compound on Polymer Properties

| Polymer Property | Predicted Effect of Incorporation | Underlying Mechanism | Supporting Evidence from Related Systems |

|---|---|---|---|

| Solubility | Increased solubility in organic solvents | The bulky benzyl and ethyl groups can disrupt chain packing, reducing intermolecular forces. | Polymers derived from substituted anilines are often more soluble than unsubstituted polyaniline. rsc.org |

| Morphology | Alteration of film morphology | Substituents on the aniline monomer are known to influence the surface morphology of the resulting polymers. | Scanning electron microscopy of polyaniline derivatives shows changes from hierarchical to spherical structures upon substitution. rsc.org |

| Optical Properties | Modification of absorbance and refractive index | The incorporation of the chromophoric pyridin-4-yl-aniline moiety will affect the electronic transitions within the polymer. | Plasma polymerized N-benzylaniline thin films show high absorbance and their optical parameters vary with film thickness. buet.ac.bd |

| Electrical Conductivity | Potential modulation of conductivity | The electronic nature of the substituents and their steric effects will influence the charge transport along the polymer chains. | The electrical properties of polyaniline derivatives are sensitive to the nature of the substituent. rsc.org |

Exploration in Sensing and Responsive Materials

The unique chemical structure of this compound makes it a promising candidate for the development of sensing and responsive materials. The pyridine nitrogen can act as a binding site for analytes, while the aniline backbone provides a framework for signal transduction.

Polyaniline and its derivatives have been extensively studied for their application in chemical sensors. rsc.org Thin films of these polymers have shown high sensitivity to various analytes, including moisture and ammonia. rsc.org The sensing mechanism often relies on the change in the polymer's conductivity or optical properties upon interaction with the analyte. By incorporating this compound into a polymer matrix, it may be possible to create sensors with enhanced selectivity and sensitivity. The pyridine group, for example, could offer specific binding sites for metal ions or acidic vapors.

Furthermore, the potential for these materials to be mechanoresponsive is an exciting avenue of research. For instance, hydrogels based on zein (B1164903) and polyaniline have been developed for mechanoresponsive energy-harvesting applications. mdpi.com These materials can convert mechanical deformation into an electrical signal. While the specific compound has not been tested in such systems, the general principle of using aniline-based polymers in flexible and responsive devices is well-established. The integration of this compound could lead to new hydrogels or other soft materials with tailored mechanical and electrical properties, suitable for applications in wearable electronics and soft robotics.

Table 3: Potential Sensing and Responsive Material Applications

| Application | Sensing/Responsive Mechanism | Role of this compound Moiety | Relevant Examples in Literature |

|---|---|---|---|

| Chemical Sensors | Change in conductivity or optical properties upon analyte binding | The pyridine nitrogen can act as a specific binding site for analytes like metal ions or acidic gases. | Polyaniline derivatives are used in thin-film sensors for moisture and ammonia. rsc.org |

| pH Sensors | Protonation/deprotonation of the pyridine and aniline nitrogens | The basicity of the nitrogen atoms makes the material's electronic properties sensitive to pH changes. | The conductivity of polyaniline is highly dependent on the pH of its environment. |

| Mechanoresponsive Materials | Generation of electrical signals upon mechanical strain | As a component in a conductive polymer network within a flexible matrix. | Zein-polyaniline hydrogels for energy-harvesting applications. mdpi.com |

Future Research Directions and Outlook in N Benzyl N 2 Pyridin 4 Yl Ethyl Aniline Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of N-aryl-N-benzyl amines often involves multi-step procedures with harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. The future of synthesizing N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline and its derivatives will undoubtedly focus on the principles of green chemistry, emphasizing sustainability and atom economy.

Key areas of development are expected to include:

Catalytic C-N Cross-Coupling Reactions: While palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are established methods for C-N bond formation, future research will likely focus on developing more sustainable catalytic systems. This includes the use of earth-abundant and less toxic metal catalysts such as iron, nickel, and silver. tygersci.com The development of ligand-free catalytic systems or the use of water as a solvent will also be a significant step towards greener synthetic protocols. nih.gov A gold(III)-catalyzed dehydrative N-benzylation of anilines in water has been reported as an atom-economical process that produces water as the sole co-product. nih.gov

"Borrowing Hydrogen" Methodology: This elegant and environmentally benign approach utilizes alcohols as alkylating agents, with water being the only byproduct. tygersci.com The in situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the amine and subsequent regeneration of the catalyst by the "borrowed" hydrogen, represents a highly atom-economical process. acs.org Future work will likely focus on adapting this methodology for the efficient synthesis of this compound, potentially using benzyl (B1604629) alcohol and N-(2-(pyridin-4-yl)ethyl)aniline as starting materials with a suitable heterogeneous catalyst. acs.org

Flow Chemistry and Process Optimization: Continuous flow reactors offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. Future synthetic methodologies for this compound could be designed for flow systems, allowing for precise control over reaction parameters and potentially leading to higher yields and purities.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metals. | Development of highly active and selective Fe, Ni, and Cu catalysts. |

| "Borrowing Hydrogen" Methodology | High atom economy, water as the only byproduct. | Catalyst design for broader substrate scope and lower reaction temperatures. |

| Greener Solvents (e.g., Ionic Liquids, Water) | Reduced environmental impact, improved safety. | Exploring solvent effects on reaction kinetics and selectivity. |

| Flow Chemistry | Enhanced control, scalability, and safety. | Optimization of reaction conditions in continuous flow for industrial applications. |

Advanced Computational Design of Novel Derivatives with Tailored Properties

The convergence of computational chemistry and artificial intelligence is revolutionizing molecular design. For this compound, these in silico approaches will be instrumental in predicting the properties of novel derivatives and guiding synthetic efforts toward molecules with specific, tailored functionalities.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the electronic structure and properties of molecules. kisti.re.krnih.gov By performing DFT calculations on this compound and its hypothetical derivatives, researchers can predict key parameters such as HOMO-LUMO energy gaps, ionization potentials, electron affinities, and dipole moments. nih.gov This information is crucial for designing molecules with specific electronic and optical properties, for instance, for applications in organic electronics.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity or other properties. researchgate.net Should this compound or its derivatives show promise in a particular biological context, QSAR studies could be employed to design new analogues with enhanced potency and selectivity. bldpharm.com

Molecular Docking Simulations: If a specific biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound derivatives. tygersci.comwjpmr.com This computational technique provides valuable insights into the intermolecular interactions between the ligand and the target protein, guiding the design of more potent inhibitors or modulators. wjpmr.com

Machine Learning and Artificial Intelligence (AI): Generative molecular design, powered by machine learning algorithms, can explore vast chemical spaces to identify novel molecular structures with desired properties. unimi.it These AI-driven approaches can accelerate the discovery of new this compound derivatives with optimized characteristics for specific applications, moving beyond intuitive, hypothesis-driven design. unimi.it

| Computational Method | Application in Derivative Design | Predicted Properties |

| Density Functional Theory (DFT) | Predicting electronic and optical properties. | HOMO/LUMO energies, band gap, dipole moment. |

| QSAR | Correlating structure with biological activity. | Potency, selectivity, pharmacokinetic parameters. |

| Molecular Docking | Predicting binding to biological targets. | Binding affinity, interaction modes. |

| Machine Learning/AI | High-throughput screening and de novo design. | Novel structures with optimized, multi-parameter properties. |

Exploration of New Application Domains in Catalysis and Advanced Functional Materials

The unique structural features of this compound, particularly the presence of both a pyridyl and an aniline (B41778) nitrogen atom, suggest significant potential for its application in catalysis and advanced materials.

Future research is expected to explore the following domains:

Ligand Design for Homogeneous Catalysis: The pyridine (B92270) and aniline nitrogen atoms can act as coordination sites for transition metals, making this compound and its derivatives attractive candidates as ligands in homogeneous catalysis. acs.orgunimi.it Research will likely focus on synthesizing metal complexes of these ligands and evaluating their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenation, and polymerization. alfachemic.com The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the aniline or benzyl rings to modulate the activity and selectivity of the metal center. nih.gov

Organic Light-Emitting Diodes (OLEDs): Molecules containing both electron-donating (aniline) and electron-accepting (pyridine) moieties can exhibit interesting photophysical properties, including intramolecular charge transfer (ICT). This makes them promising candidates for use in organic light-emitting diodes (OLEDs), either as emitters or as host or charge-transport materials. nih.govacs.org Future work could involve the synthesis and characterization of derivatives of this compound with extended π-conjugation to tune their emission color and improve their quantum efficiency.

Chemical Sensors: The pyridine nitrogen atom is known to interact with various analytes, including metal ions and protons. researchgate.net This suggests that this compound derivatives could be developed as fluorescent or colorimetric sensors. mdpi.comresearchgate.net Research in this area would focus on designing molecules where the binding of an analyte to the pyridine moiety induces a measurable change in the photophysical properties of the molecule, such as a shift in the emission wavelength or a change in fluorescence intensity.

Functional Polymers: The aniline and pyridine groups can be incorporated into polymer backbones to create functional materials with unique properties. nih.gov For instance, polymers containing the this compound moiety could exhibit interesting redox properties, thermal stability, or metal-coordinating capabilities. Such polymers could find applications in areas like electrochromic devices, membranes for gas separation, or as recyclable catalysts. acs.org

| Application Domain | Rationale for this compound Derivatives | Potential Research Directions |

| Homogeneous Catalysis | Presence of N-donor atoms for metal coordination. | Synthesis of metal complexes and evaluation in cross-coupling, hydrogenation, etc. |

| Organic Electronics (OLEDs) | Potential for intramolecular charge transfer and good charge transport properties. | Design of derivatives with tuned emission and high quantum yields. |

| Chemical Sensors | Pyridine moiety as a binding site for analytes. | Development of fluorescent or colorimetric sensors for metal ions or other species. |

| Functional Polymers | Incorporation of redox-active and coordinating units into a polymer chain. | Synthesis of polymers for applications in electrochromics, catalysis, and separations. |

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Use anhydrous solvents and controlled temperature to suppress competing pathways like over-alkylation.

- Yield improvements (up to 85%) are achieved by slow addition of alkylating agents and catalytic KI .

Advanced: How can computational modeling resolve conflicting binding affinity data for this compound in kinase inhibition studies?

Answer:

Discrepancies in experimental IC₅₀ values (e.g., Mer kinase vs. c-Met kinase) can arise from dynamic protein conformations. A methodological framework includes:

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses .

Free Energy Perturbation (FEP) : Calculate relative binding free energies for different kinase isoforms to pinpoint selectivity drivers.

Docking Validation : Use software like AutoDock Vina with cryo-EM or X-ray structures (e.g., PDB 4YPL) to cross-validate results .

Example : A 2023 study resolved conflicting IC₅₀ data (0.5 μM vs. 5 μM) by identifying a key hydrogen bond with Asp 1232 in c-Met that was absent in Mer kinase .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyl proton shifts at δ 8.2–8.6 ppm, benzyl CH₂ at δ 4.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 345.1834 [M+H]⁺) validates molecular weight .

- X-ray Crystallography : SHELXL refinement (R factor < 0.05) resolves bond lengths and angles, critical for confirming the N-benzyl-pyridinylethyl conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.